Cas no 2648929-33-1 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, widely used in solid-phase peptide synthesis (SPPS). The stereospecific (2R) configuration ensures enantiomeric purity, critical for peptide structure and function. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. The 2-methylbutanamido side chain enhances steric control, reducing racemization risks during coupling. This compound is particularly valuable in synthesizing complex peptides with high fidelity, offering compatibility with automated synthesizers and facilitating efficient purification. Its stability and reactivity make it a preferred choice for research and pharmaceutical applications.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid structure
2648929-33-1 structure
商品名:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid
CAS番号:2648929-33-1
MF:C23H26N2O5
メガワット:410.462946414948
CID:5993887
PubChem ID:165478860

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid
    • EN300-1513708
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
    • 2648929-33-1
    • インチ: 1S/C23H26N2O5/c1-13(21(26)24-15(3)22(27)28)14(2)25-23(29)30-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13-15,20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t13?,14?,15-/m1/s1
    • InChIKey: LKOWHJMERCCOOK-YMAMQOFZSA-N
    • ほほえんだ: O(C(NC(C)C(C(N[C@@H](C(=O)O)C)=O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 410.18417193g/mol
  • どういたいしつりょう: 410.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 617
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1513708-0.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
0.5g
$2336.0 2023-06-06
Enamine
EN300-1513708-500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
500mg
$2336.0 2023-09-27
Enamine
EN300-1513708-5.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
5g
$7058.0 2023-06-06
Enamine
EN300-1513708-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
50mg
$2044.0 2023-09-27
Enamine
EN300-1513708-0.25g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
0.25g
$2239.0 2023-06-06
Enamine
EN300-1513708-2500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
2500mg
$4771.0 2023-09-27
Enamine
EN300-1513708-5000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
5000mg
$7058.0 2023-09-27
Enamine
EN300-1513708-0.1g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
0.1g
$2142.0 2023-06-06
Enamine
EN300-1513708-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
250mg
$2239.0 2023-09-27
Enamine
EN300-1513708-10.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
2648929-33-1
10g
$10464.0 2023-06-06

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid 関連文献

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acidに関する追加情報

Comprehensive Introduction to (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid (CAS No. 2648929-33-1)

In the realm of organic chemistry and pharmaceutical research, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid (CAS No. 2648929-33-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected amino acid derivative, is a critical intermediate in peptide synthesis and drug development. Its chiral center and Fmoc group make it indispensable for researchers focusing on peptide coupling, solid-phase synthesis, and bioconjugation techniques.

The growing interest in peptide-based therapeutics and targeted drug delivery systems has propelled the demand for high-purity intermediates like 2648929-33-1. Recent advancements in AI-driven drug discovery and computational chemistry have further highlighted the importance of such compounds. Researchers frequently search for terms like "Fmoc-amino acid applications", "CAS 2648929-33-1 synthesis", and "chiral building blocks for peptides", reflecting the compound's relevance in modern scientific inquiries.

One of the standout features of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid is its role in SPPS (Solid-Phase Peptide Synthesis). The Fmoc group acts as a protective moiety, ensuring selective deprotection during multi-step reactions. This property is crucial for synthesizing complex peptides with high yields and minimal side reactions. Additionally, the compound's methylbutanamido side chain contributes to enhanced stability, making it a preferred choice for peptide library construction and high-throughput screening.

From an industrial perspective, 2648929-33-1 is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressures to reduce hazardous waste, manufacturers are exploring eco-friendly routes to produce such intermediates. Questions like "How to optimize Fmoc-amino acid synthesis?" or "CAS 2648929-33-1 solubility in green solvents" are trending in academic and industrial forums, underscoring the need for innovative solutions.

Another hot topic linked to this compound is its potential in personalized medicine. As the pharmaceutical industry shifts toward tailored therapies, the demand for customizable peptide scaffolds has surged. (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid serves as a versatile building block for designing peptide-drug conjugates and biomarkers, aligning with the rise of precision oncology and immunotherapy research.

In summary, CAS No. 2648929-33-1 represents a cornerstone in peptide chemistry, bridging the gap between academic research and industrial applications. Its compatibility with automated synthesizers, high purity standards, and adaptability to emerging biotechnologies ensures its continued prominence. For researchers and manufacturers alike, understanding its properties and applications is key to unlocking breakthroughs in life sciences and material innovation.

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